molecular formula C13H25ClN2O B1398283 (2-Ethyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride CAS No. 1220033-65-7

(2-Ethyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride

Cat. No.: B1398283
CAS No.: 1220033-65-7
M. Wt: 260.8 g/mol
InChI Key: HCDYDEOLMINUTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Ethyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride” is a chemical compound with the CAS number 1220033-65-7 . It’s a versatile material used in scientific research and exhibits great potential in various fields such as medicinal chemistry and drug development.


Molecular Structure Analysis

The molecular formula of “this compound” is C13H25ClN2O . The average mass is 260.803 Da and the monoisotopic mass is 260.165527 Da .

Scientific Research Applications

Pharmacodynamic and Pharmacokinetic Properties

Compounds with piperidine structures, such as Cisapride, have been studied for their pharmacodynamic and pharmacokinetic properties, specifically as prokinetic agents in gastrointestinal motility disorders. Cisapride's mechanism of action involves the enhancement of acetylcholine release in the myenteric plexus of the gut, facilitating or restoring motility throughout the gastrointestinal tract without central depressant or antidopaminergic effects (McCallum et al., 1988).

Psychotic and Mood Disorders Treatment

Lurasidone, another compound with a piperazine structure, has been reviewed for its efficacy, safety, and tolerability in treating psychotic and major affective disorders. It exhibits a distinctive pharmacodynamic profile, offering modest symptomatic improvements in schizophrenia and unusual efficacy in acute bipolar depression (Pompili et al., 2018).

Analytical Chemistry Applications

In analytical chemistry, methods for determining specific compounds in pharmaceuticals, such as HPTLC for Metformin Hydrochloride, Saxagliptin Hydrochloride, and Dapagliflozin, have been developed. These methods are essential for quality control and ensure the accuracy and precision of pharmaceutical formulations (Abdelrahman et al., 2020).

Safety and Hazards

The safety data sheet (SDS) for “(2-Ethyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride” provides important information about its hazards . It’s crucial to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Properties

IUPAC Name

(2-ethylpiperidin-1-yl)-piperidin-3-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O.ClH/c1-2-12-7-3-4-9-15(12)13(16)11-6-5-8-14-10-11;/h11-12,14H,2-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDYDEOLMINUTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Ethyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride
Reactant of Route 2
Reactant of Route 2
(2-Ethyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride
Reactant of Route 3
Reactant of Route 3
(2-Ethyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride
Reactant of Route 4
Reactant of Route 4
(2-Ethyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride
Reactant of Route 5
(2-Ethyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride
Reactant of Route 6
(2-Ethyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.